2-(Indolin-1-yl)acetic acid
Overview
Description
2-(Indolin-1-yl)acetic acid is an organic compound that features an indoline moiety attached to an acetic acid group Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Mechanism of Action
Target of Action
The primary target of 2-(Indolin-1-yl)acetic acid is Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in bacterial DNA replication, making it a valuable target for antibacterial agents .
Mode of Action
This compound interacts with its target, Topoisomerase IV, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal process of DNA replication in bacteria, thereby exerting its antibacterial effects .
Biochemical Pathways
It is known that the compound’s interaction with topoisomerase iv disrupts dna replication, which is a critical process in bacterial cell division . This disruption can lead to cell death, thereby exerting an antibacterial effect .
Result of Action
The interaction of this compound with Topoisomerase IV leads to the disruption of DNA replication in bacteria . This disruption can result in bacterial cell death, thereby exerting an antibacterial effect . Additionally, indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
2-(Indolin-1-yl)acetic acid, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It has been associated with various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
One study has shown that indole acetic acid, a related compound, exerts anti-depressive effects in an animal model of chronic mild stress
Metabolic Pathways
Indole-3-acetic acid, a plant hormone, is known to be produced by the degradation of tryptophan in higher plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolin-1-yl)acetic acid typically involves the reaction of indoline with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of indoline attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indoline ring, due to the electron-rich nature of the indole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: 2-(Indolin-1-yl)ethanol.
Substitution: Halogenated or nitro-substituted indoline derivatives.
Scientific Research Applications
2-(Indolin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.
2-(Indol-3-yl)acetic acid: Another indole derivative with distinct chemical properties and applications.
Indoline-2-carboxylic acid: A compound with a similar indoline structure but different functional groups.
Uniqueness: 2-(Indolin-1-yl)acetic acid is unique due to its specific combination of the indoline moiety and the acetic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKYVZPUUGVMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353532 | |
Record name | 2-(Indolin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193544-62-6 | |
Record name | 2-(Indolin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1H-indol-1-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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